![molecular formula C7H3BrFNO B1410663 2-Bromo-4-fluoro-6-hydroxybenzonitrile CAS No. 1807005-80-6](/img/structure/B1410663.png)
2-Bromo-4-fluoro-6-hydroxybenzonitrile
Overview
Description
2-Bromo-4-fluoro-6-hydroxybenzonitrile (BFBH) is a chemical compound that is widely used in laboratory experiments due to its versatile properties. BFBH is a colorless, crystalline solid with a molecular formula of C7H3BrFNO2. It is a bromo-fluoro-hydroxybenzonitrile derivative, which is an important class of compounds used in various scientific research applications. BFBH has a wide range of applications in the fields of organic chemistry, biochemistry, and pharmacology.
Scientific Research Applications
Synthesis and Chemical Transformations
Facile Synthesis Methods : A study by Szumigala et al. (2004) details a scalable synthesis of 2-bromo-3-fluorobenzonitrile, a compound structurally related to 2-Bromo-4-fluoro-6-hydroxybenzonitrile, through the bromodeboronation of aryl boronic acids. This represents a significant contribution to the field of organic synthesis, especially for compounds with halogen and nitrile groups (Szumigala et al., 2004).
Development of Herbicide Resistance : Research by Stalker et al. (1988) explored the use of a specific gene for conferring herbicide resistance in plants. This gene, when expressed in transgenic tobacco plants, conferred resistance to herbicides like bromoxynil, a compound related to 2-Bromo-4-fluoro-6-hydroxybenzonitrile (Stalker et al., 1988).
Synthesis of Related Compounds : A study by Zhou Peng-peng (2013) describes the synthesis of 3-Bromo-2-fluorobenzoic Acid from 2-amino-6-fluorobenzonitrile, demonstrating the chemical transformations possible with halogenated benzonitriles (Zhou Peng-peng, 2013).
Environmental Impact and Biodegradation
Photodegradation Studies : Kochany (1992) investigated the photodegradation of bromoxynil, closely related to 2-Bromo-4-fluoro-6-hydroxybenzonitrile, in the presence of carbonates. This research is critical for understanding the environmental fate of such compounds (Kochany, 1992).
Anaerobic Biotransformation : Knight et al. (2003) explored the anaerobic biodegradability of bromoxynil under various conditions, providing insights into the environmental breakdown processes of halogenated benzonitriles (Knight et al., 2003).
Advanced Applications
Liquid Crystal Research : Kelly and Schad (1984) reported the synthesis and transition temperatures of ester derivatives of 2-fluoro-4-hydroxybenzonitrile and 3-fluoro-4-hydroxybenzonitrile, highlighting the potential use of such compounds in liquid crystal technology (Kelly & Schad, 1984).
Herbicide Formulation : Subbarayappa et al. (2010) discussed the high atom efficient and environment-friendly preparation of herbicides like bromoxynil, indicating the importance of such compounds in agriculture (Subbarayappa et al., 2010).
Protein Interaction Studies : Lund et al. (2014) explored the inhibition of CDC25B phosphatase through the disruption of protein–protein interaction using a compound related to 2-Bromo-4-fluoro-6-hydroxybenzonitrile, indicating its potential application in biomedical research (Lund et al., 2014).
properties
IUPAC Name |
2-bromo-4-fluoro-6-hydroxybenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrFNO/c8-6-1-4(9)2-7(11)5(6)3-10/h1-2,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCOGDOFOGACQIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)C#N)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-fluoro-6-hydroxybenzonitrile |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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